

Technical Whitepaper: Characterization and Control of Iopamidol EP Impurity F

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Compound of Interest

Compound Name: *Iopamidol ep impurity F*

CAS No.: 1869069-71-5

Cat. No.: B602066

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Executive Summary

In the synthesis of Iopamidol, a non-ionic iodinated contrast medium, the control of related substances is paramount for patient safety due to the high dosages administered (often exceeding 100g per procedure). **Iopamidol EP Impurity F** (CAS 1869069-71-5) represents a specific challenge: it is a solvent-derived process impurity arising from the interaction between the reactive drug intermediate and degradation products of the reaction solvent, typically

-dimethylacetamide (DMAc). This guide outlines the chemical identity, formation mechanism, and validated analytical strategies for the detection and quantification of Impurity F.

Part 1: Chemical Identity and Structural Insight

Impurity F is structurally characterized by the substitution of one of the hydrophilic serinol side chains with a lipophilic dimethylamine moiety. This structural change significantly alters the molecule's polarity and solubility profile compared to the parent API.

Attribute	Specification
Common Name	Iopamidol EP Impurity F
CAS Number	1869069-71-5
Chemical Name	-(1,3-dihydroxypropan-2-yl)-5-[(2S)-2-hydroxypropanamido]-2,4,6-triiodo- -dimethylbenzene-1,3-dicarboxamide
Molecular Formula	
Molecular Weight	731.06 g/mol
Structural Alert	Presence of -dimethylamide group (replacing the serinol amide). [1] [2]
Pharmacopoeial Status	Specified Impurity in European Pharmacopoeia (EP) Monograph 1115.

Structural Significance

Iopamidol is designed to be highly hydrophilic to minimize neurotoxicity. Impurity F, having lost one bis(hydroxymethyl) group in favor of a hydrophobic dimethyl group, possesses a higher logP. This difference is the basis for its separation in reversed-phase chromatography (eluting after Iopamidol).

Part 2: Formation Mechanism (The Solvent-Participation Pathway)

The formation of Impurity F is a classic example of a solvent-participating side reaction. The synthesis of Iopamidol typically involves the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride (or a similar activated intermediate) with serinol (2-amino-1,3-propanediol) in a dipolar aprotic solvent like

-Dimethylacetamide (DMAc).

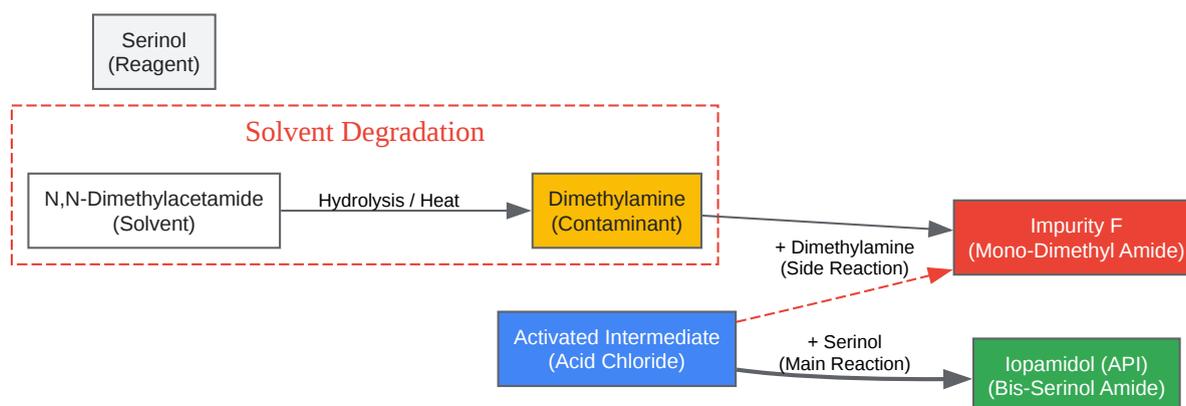
The Mechanism[5][6][7]

- Solvent Degradation: Under elevated temperatures or acidic/basic conditions, the solvent DMAc can hydrolyze to release Dimethylamine (DMA) and Acetic Acid.
- Competitive Amidation: The reactive acid chloride intermediate (intended to react with Serinol) reacts instead with the free Dimethylamine contaminant.
- Result: Formation of the

-dimethylamide bond at one of the carbonyl positions, yielding Impurity F.[1]

Visualization of the Pathway

The following diagram illustrates the competitive reaction pathway leading to Impurity F.



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Caption: Competitive amidation pathway where solvent-derived dimethylamine intercepts the intermediate to form Impurity F.

Part 3: Analytical Strategy & Control

Detecting Impurity F requires a robust HPLC method capable of resolving the lipophilic impurity from the hydrophilic parent peak.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is aligned with EP Monograph 1115 principles but optimized for specific resolution of hydrophobic impurities.

- Column: End-capped Octadecylsilyl silica gel (C18),
mm, 5 μ m (e.g., Zorbax SB-C18 or equivalent).
- Mobile Phase A: Water (Milli-Q grade).
- Mobile Phase B: Methanol (HPLC Grade) or Acetonitrile.
 - Note: Methanol is preferred for selectivity of iodinated compounds.
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV at 240 nm (Absorption maximum for the triiodobenzene core).
- Temperature: 35°C.[3]

Gradient Profile (Indicative)

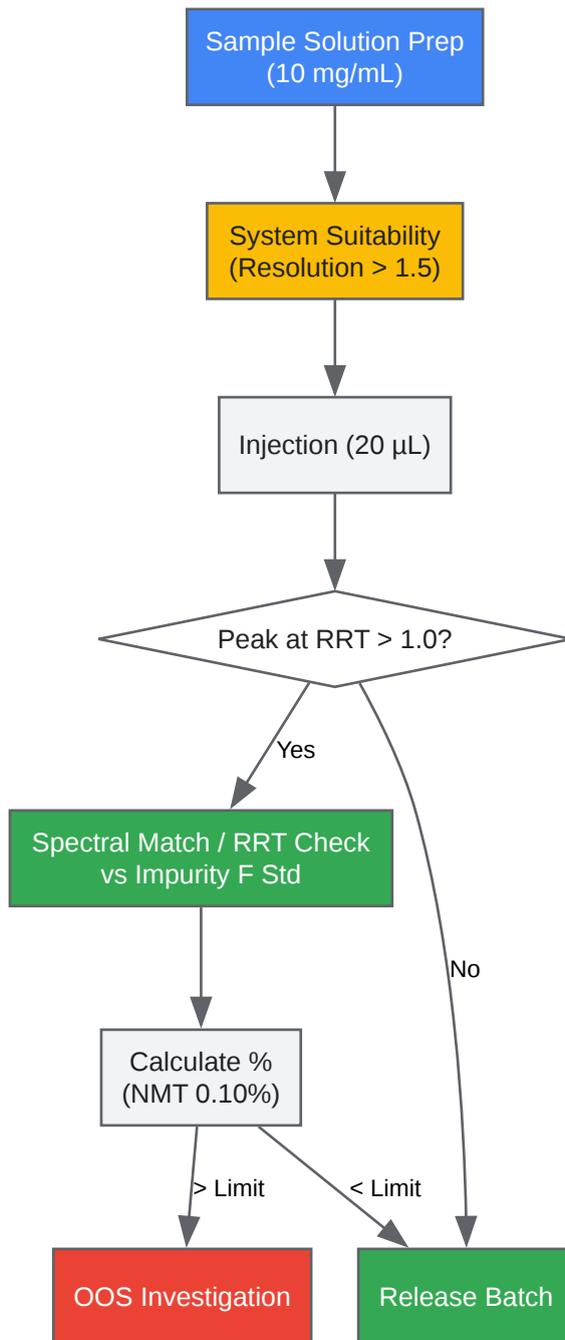
Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Event
0	98	2	Equilibration
5	98	2	Iopamidol Elution
25	80	20	Hydrophobic Impurities
40	20	80	Wash
45	98	2	Re-equilibration

Elution Logic: Due to the

-dimethyl substitution, Impurity F is less polar than Iopamidol. Consequently, it will exhibit a Relative Retention Time (RRT) > 1.0, typically eluting in the gradient ramp after the main peak.

Analytical Workflow Decision Tree

The following workflow ensures valid identification and quantification.



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Caption: Validated workflow for the identification and quantification of Impurity F in Iopamidol drug substance.

Part 4: Control Strategy (Process Engineering)

To maintain Impurity F below the pharmacopoeial limit (typically NMT 0.10% or 0.05% depending on the specific monograph version), the root cause—dimethylamine presence—must be mitigated.

- Solvent Quality: Use fresh, high-purity DMAc with low free amine content.
- Temperature Control: Avoid prolonged heating of the reaction mixture containing DMAc, which accelerates hydrolysis to dimethylamine.
- Scavenging: In some protocols, a resin scavenger or an acid wash step is employed to remove volatile amines before the critical coupling step.

References

- European Pharmacopoeia (Ph.[1][4] Eur.). Monograph 1115: Iopamidol. Strasbourg, France: EDQM. (Authoritative source for specified impurities and limits).
- BenchChem. Application Notes and Protocols for the Analytical Profiling of Iopamidol Impurities. [Link](#)
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88911795 (**Iopamidol EP Impurity F**). [Link](#)
- LGC Standards. Reference Standard Data Sheet: **Iopamidol EP Impurity F** (CAS 1869069-71-5).[1][2][5] [Link](#)
- Anelli, P. L., et al. "Synthesis of iodinated contrast agents." Tetrahedron 53.34 (1997): 11919-11928.

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